molecular formula C20H23NO4 B2940349 (S)-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid CAS No. 172992-35-7

(S)-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid

Cat. No. B2940349
CAS RN: 172992-35-7
M. Wt: 341.407
InChI Key: WSVWDDCYQOYKQN-SFHVURJKSA-N
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Description

The compound “(S)-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid” is a complex organic molecule. It contains a benzyloxyphenyl group, which is a phenyl ring (a six-membered carbon ring with alternating double bonds, also known as a benzene ring) with a benzyloxy (benzyl alcohol) group attached . It also contains a butyramidopropanoic acid group, which suggests the presence of a carboxylic acid group (COOH) and an amide group (CONH2) in the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyloxyphenyl group would likely contribute to the compound’s aromaticity, while the butyramidopropanoic acid group would introduce polarity due to the presence of the carboxylic acid and amide groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzyloxyphenyl group might participate in electrophilic aromatic substitution reactions, while the carboxylic acid and amide groups in the butyramidopropanoic acid portion could undergo various reactions such as hydrolysis, condensation, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the benzyloxyphenyl group might contribute to its lipophilicity, while the butyramidopropanoic acid group could make the compound more polar and potentially increase its solubility in water .

Scientific Research Applications

  • Enzyme Inhibition : DL-2-Benzyl-3-formylpropanoic acid, a derivative, is a competitive inhibitor of carboxypeptidase A (Galardy & Kortylewicz, 1984). This suggests potential uses in studying or influencing enzymatic reactions.

  • Synthesis of β-Alanine Derivatives : 3-Aminopropanoic acid derivatives, which include (S)-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid, can be synthesized enantioselectively. These compounds are β-analogues of aromatic amino acids (Arvanitis et al., 1998).

  • Peroxisome Proliferator Activated Receptor Activators : Substituted phenylpropanoic acid derivatives have been studied for their role in activating peroxisome proliferator-activated receptors, which are significant in metabolic homeostasis (Nomura et al., 2003).

  • Avian Repellency : Certain phenylpropanoids have been investigated for their potential as bird repellents, which is relevant for agricultural applications (Jakubas et al., 1992).

  • Plant-Microorganism Interactions : Benzoic acid and 3-phenylpropanoic acid, related compounds, play a role in plant-microorganism interactions, influencing the growth of pathogens and antagonists (Liu et al., 2015).

  • Salicylic Acid Biosynthesis : Studies on tobacco plants have shown that certain phenylpropanoids are involved in the biosynthesis of salicylic acid, an important component in plant defense (Ribnicky, Shulaev, & Raskin, 1998).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound to minimize risk .

Future Directions

The study and application of this compound could have potential in various fields, depending on its biological activity. It could be of interest in medicinal chemistry for drug development, in materials science for the development of new materials, or in other areas of chemical research .

properties

IUPAC Name

(2S)-2-(butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-2-6-19(22)21-18(20(23)24)13-15-9-11-17(12-10-15)25-14-16-7-4-3-5-8-16/h3-5,7-12,18H,2,6,13-14H2,1H3,(H,21,22)(H,23,24)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVWDDCYQOYKQN-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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